molecular formula C19H18ClFN4O B4738083 1-butyryl-3-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,4-triazol-5-amine

1-butyryl-3-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4738083
M. Wt: 372.8 g/mol
InChI Key: NUQBIJBVUVTOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyryl-3-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound belongs to the class of triazole derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-butyryl-3-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, studies have shown that the compound exerts its pharmacological effects through the inhibition of specific enzymes and receptors. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-butyryl-3-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, the compound has been shown to have analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-butyryl-3-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,4-triazol-5-amine in lab experiments include its potential as an effective drug candidate and its ability to inhibit specific enzymes and receptors. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further research to understand its mechanism of action.

Future Directions

There are several future directions for the research on 1-butyryl-3-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,4-triazol-5-amine. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Testing the compound in clinical trials to determine its efficacy and safety in humans.
3. Developing new derivatives of the compound to improve its pharmacological properties.
4. Studying the potential of the compound in treating other diseases such as Alzheimer's disease and diabetes.
5. Investigating the potential of the compound as a lead compound for drug discovery.
Conclusion:
1-butyryl-3-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has shown promising results in scientific research for its potential pharmacological properties. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Further research is needed to understand its mechanism of action and to determine its potential as an effective drug candidate.

Scientific Research Applications

1-butyryl-3-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,4-triazol-5-amine has been studied for its potential pharmacological properties. The compound has shown promising results in treating various diseases such as cancer, inflammation, and microbial infections. The compound has been tested in vitro and in vivo, and the results have shown its potential as an effective drug candidate.

properties

IUPAC Name

1-[3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylamino]-1,2,4-triazol-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O/c1-2-3-17(26)25-19(22-12-13-4-10-16(21)11-5-13)23-18(24-25)14-6-8-15(20)9-7-14/h4-11H,2-3,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQBIJBVUVTOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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